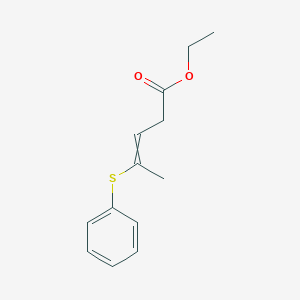![molecular formula C24H19ClO5 B14347339 Acetic acid;[2-chloro-4-(10-hydroxyanthracen-9-yl)phenyl] acetate CAS No. 91488-57-2](/img/structure/B14347339.png)
Acetic acid;[2-chloro-4-(10-hydroxyanthracen-9-yl)phenyl] acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;[2-chloro-4-(10-hydroxyanthracen-9-yl)phenyl] acetate is a complex organic compound that combines the properties of acetic acid with a substituted anthracene derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;[2-chloro-4-(10-hydroxyanthracen-9-yl)phenyl] acetate typically involves the esterification of acetic acid with a substituted anthracene derivative. The reaction conditions often require the presence of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the chlorination of acetic acid followed by esterification with the anthracene derivative. The use of acetic anhydride as a catalyst can enhance the efficiency of the reaction . The process may also involve purification steps such as distillation to remove impurities and obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;[2-chloro-4-(10-hydroxyanthracen-9-yl)phenyl] acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound to its hydroxy derivatives.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives.
Scientific Research Applications
Acetic acid;[2-chloro-4-(10-hydroxyanthracen-9-yl)phenyl] acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which acetic acid;[2-chloro-4-(10-hydroxyanthracen-9-yl)phenyl] acetate exerts its effects involves interactions with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved may include oxidative stress response, apoptosis, and signal transduction.
Comparison with Similar Compounds
Similar Compounds
Chloroacetic acid: A simpler analog with similar reactivity but lacking the anthracene moiety.
Anthracene derivatives: Compounds with similar aromatic structures but different functional groups.
Uniqueness
Acetic acid;[2-chloro-4-(10-hydroxyanthracen-9-yl)phenyl] acetate is unique due to the combination of the acetic acid moiety with a substituted anthracene derivative. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
91488-57-2 |
|---|---|
Molecular Formula |
C24H19ClO5 |
Molecular Weight |
422.9 g/mol |
IUPAC Name |
acetic acid;[2-chloro-4-(10-hydroxyanthracen-9-yl)phenyl] acetate |
InChI |
InChI=1S/C22H15ClO3.C2H4O2/c1-13(24)26-20-11-10-14(12-19(20)23)21-15-6-2-4-8-17(15)22(25)18-9-5-3-7-16(18)21;1-2(3)4/h2-12,25H,1H3;1H3,(H,3,4) |
InChI Key |
HSZSROVKRIHRBL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.CC(=O)OC1=C(C=C(C=C1)C2=C3C=CC=CC3=C(C4=CC=CC=C42)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-Amino-1-[2-(5-hydroxynaphthalen-1-yl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B14347282.png)




![1-Bromo-2-[2-(4-methylphenyl)ethenyl]benzene](/img/structure/B14347317.png)




![11,12-dimethylbicyclo[5.3.2]dodeca-6,11-dien-2-one](/img/structure/B14347327.png)
![2-Methyl-2-azabicyclo[2.2.2]octan-5-yl 1H-indole-3-carboxylate](/img/structure/B14347332.png)
